An In-Depth Technical Guide to Bromo-PEG10-t-butyl Ester: Properties and Applications in Drug Development
An In-Depth Technical Guide to Bromo-PEG10-t-butyl Ester: Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and applications of Bromo-PEG10-t-butyl ester, a versatile heterobifunctional linker molecule integral to the synthesis of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical structure, physical properties, and reactivity, offering detailed experimental considerations for its use in bioconjugation and drug development workflows.
Core Chemical Properties
Bromo-PEG10-t-butyl ester is a polyethylene glycol (PEG)-based linker featuring a terminal bromo group and a t-butyl protected carboxyl group. The presence of a ten-unit PEG chain imparts significant hydrophilicity to the molecule, which can enhance the solubility of the resulting conjugates in aqueous media.[1]
The molecule's utility is defined by its two distinct reactive ends:
-
Bromo Group: The terminal bromine atom serves as an excellent leaving group in nucleophilic substitution reactions.[1] This allows for facile conjugation to nucleophiles such as the thiol groups of cysteine residues or the amino groups of lysine residues in proteins and other biomolecules.[2]
-
t-Butyl Ester: The carboxylic acid is protected as a t-butyl ester. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxylic acid.[1] This free acid can then be activated and coupled to amine-containing molecules via amide bond formation.
A specific CAS number for Bromo-PEG10-t-butyl ester is not consistently provided by commercial suppliers, with some listing it as "N.A." (Not Available).[3] Researchers should rely on the molecular formula and structure for precise identification. For comparison, the related shorter-chain molecule, Bromo-PEG3-t-butyl ester, has the CAS number 782475-37-0.[4]
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C27H53BrO12 | [1] |
| Molecular Weight | 649.6 g/mol | [1] |
| Appearance | Pale yellow or colorless oily liquid | [5] (by analogy) |
| Purity | Typically ≥95% | [6] |
| Solubility | Soluble in DCM, DMSO | [5] (by analogy) |
| Storage Conditions | -20°C, desiccated | [1] |
Spectroscopic Data
Publicly available, detailed spectroscopic data such as 1H-NMR, 13C-NMR, and mass spectrometry for Bromo-PEG10-t-butyl ester is limited. However, general characteristics of long-chain PEG esters can be inferred.
-
NMR Spectroscopy: The 1H-NMR spectrum of a PEG-containing molecule is typically dominated by a strong signal from the repeating ethylene glycol units around 3.6 ppm.[7] Specific signals corresponding to the protons adjacent to the bromo group and the t-butyl group would be expected at distinct chemical shifts.
-
Mass Spectrometry: The analysis of PEG compounds by mass spectrometry can be challenging due to their polydispersity.[8][9] Techniques such as electrospray ionization (ESI) are often employed, and the resulting spectra may show a distribution of ions corresponding to different PEG chain lengths.[8]
Experimental Protocols and Methodologies
The bifunctional nature of Bromo-PEG10-t-butyl ester makes it a valuable tool for the sequential or orthogonal conjugation of two different molecules. Below are representative experimental protocols for the key reactions involving this linker.
Nucleophilic Substitution with a Thiol-Containing Molecule
This protocol describes a representative reaction where the bromo group of the linker reacts with a thiol, such as a cysteine residue on a protein or a small molecule thiol.
Materials:
-
Bromo-PEG10-t-butyl ester
-
Thiol-containing molecule (e.g., a peptide with a cysteine residue)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the thiol-containing molecule in the anhydrous solvent in the reaction vessel.
-
Add a slight molar excess of DIPEA to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.
-
In a separate vial, dissolve a 1.1 to 1.5 molar equivalent of Bromo-PEG10-t-butyl ester in a minimal amount of the same solvent.
-
Add the linker solution dropwise to the stirred solution of the thiol-containing molecule.
-
Allow the reaction to proceed at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, the reaction mixture can be quenched by the addition of a small amount of a scavenger thiol, such as mercaptoethanol.
-
The desired product is then purified from the reaction mixture using an appropriate technique, such as reverse-phase HPLC.
Deprotection of the t-Butyl Ester
This protocol outlines the removal of the t-butyl protecting group to expose the carboxylic acid.
Materials:
-
Bromo-PEG10-t-butyl ester conjugate from the previous step
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reaction vessel
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the t-butyl ester-protected conjugate in DCM in the reaction vessel.
-
Add an excess of TFA to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.
-
The resulting carboxylic acid-terminated linker conjugate can be used in the next step, sometimes without further purification.
Amide Bond Formation with an Amine-Containing Molecule
This protocol describes the coupling of the deprotected carboxylic acid with an amine-containing molecule, such as an E3 ligase ligand, using a peptide coupling agent.
Materials:
-
Carboxylic acid-terminated PEG10 conjugate
-
Amine-containing molecule
-
Anhydrous DMF
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the carboxylic acid-terminated PEG10 conjugate in anhydrous DMF.
-
Add 1.1 equivalents of the peptide coupling reagent (e.g., HATU) and 2-3 equivalents of DIPEA to the solution and stir for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve 1.0 equivalent of the amine-containing molecule in a minimal amount of anhydrous DMF.
-
Add the solution of the amine-containing molecule to the activated ester solution.
-
Allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with a suitable solvent and purified by reverse-phase HPLC to yield the final conjugate.
Application in PROTAC Synthesis
Bromo-PEG10-t-butyl ester is extensively utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10] The PEG linker in a PROTAC plays a crucial role in determining the molecule's solubility, cell permeability, and the optimal spatial orientation of the target protein and the E3 ligase for efficient ternary complex formation.[11]
The synthesis of a PROTAC using Bromo-PEG10-t-butyl ester typically follows a sequential conjugation strategy, as outlined in the experimental protocols above.
Logical Workflow for PROTAC Synthesis
Caption: PROTAC Synthesis Workflow using Bromo-PEG10-t-butyl ester.
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Conclusion
Bromo-PEG10-t-butyl ester is a key enabling tool for the construction of complex bioconjugates and advanced therapeutics like PROTACs. Its well-defined bifunctional nature, coupled with the advantageous properties of the PEG spacer, provides researchers with a versatile linker for a wide range of applications in drug discovery and chemical biology. While specific data for this exact PEG-length variant can be sparse in the public domain, the established reactivity of its functional groups allows for its confident application in well-designed synthetic strategies.
References
- 1. Bromo-PEG10-t-butyl ester | BroadPharm [broadpharm.com]
- 2. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 3. glycomindsynth.com [glycomindsynth.com]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bromo PEG | BroadPharm [broadpharm.com]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
